4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one” belongs to a class of organic compounds known as thienopyridines . Thienopyridines are compounds containing a thiophene ring fused to a pyridine ring. Thiophene is a 5-membered aromatic ring with four carbon atoms and a sulfur atom. Pyridine is a 6-membered ring with five carbon atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thienopyridine core followed by the construction of the dihydrocyclopenta[g]chromen-2(6H)-one moiety. Unfortunately, without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thienopyridine and dihydrocyclopenta[g]chromen-2(6H)-one moieties. The exact structure would depend on the specific arrangement and connectivity of these rings .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amino group, the thienopyridine ring, and the dihydrocyclopenta[g]chromen-2(6H)-one moiety. Each of these functional groups would have distinct reactivity patterns .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amino group and the aromatic rings would likely make this compound relatively polar .Scientific Research Applications
Synthesis of Heterocyclic Compounds
The compound is used in the synthesis of various heterocyclic compounds. It has been synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins . The resulting compounds have been used in the interaction with aldehydes to synthesize new heterocyclic systems .
Biological Activity
The compound and its derivatives display various types of biological activity. In particular, investigations of the biological properties of 4-pyridylcoumarins revealed compounds with high anticancer, anti-inflammatory, analgesic, and antimicrobial activity .
Fluorescent Probes
Although not directly mentioned, the compound could potentially be used in the development of fluorescent probes. Genetically encoded probes that can be utilized to detect redox biological processes are being developed, and the compound’s structure might make it suitable for such applications .
Material Science
While the exact application in material science is not specified, the compound could potentially be used in the development of new materials due to its unique chemical structure .
Pharmaceutical Applications
The compound is listed in pharmaceutical databases, indicating potential use in drug development or as an intermediate in pharmaceutical synthesis .
Chemical Research
The compound is used in chemical research, particularly in the study of thienopyridines and pyridothienopyrimidines .
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound “4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-2H,6H,7H,8H-cyclopenta[g]chromen-2-one” are currently unknown
Mode of Action
It is known that the compound is synthesized by the alkylation of 2-mercapto-4,6-dimethylnicotinonitrile with 4-chloromethylcoumarins . This suggests that the compound may interact with its targets through covalent bonding, but further studies are required to confirm this hypothesis.
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown . Understanding the compound’s primary targets will provide insights into the biochemical pathways it may affect.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s interaction with its targets and its overall biological activity . .
properties
IUPAC Name |
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-10-6-11(2)23-21-18(10)19(22)20(26-21)15-9-17(24)25-16-8-13-5-3-4-12(13)7-14(15)16/h6-9H,3-5,22H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHOZKLRYSTPDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=CC(=O)OC4=C3C=C5CCCC5=C4)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.